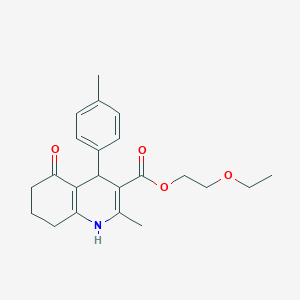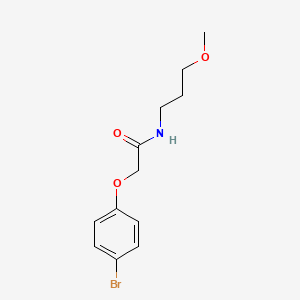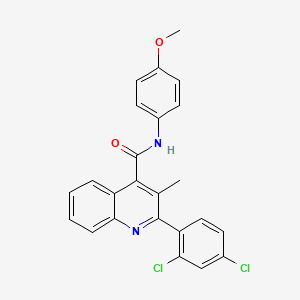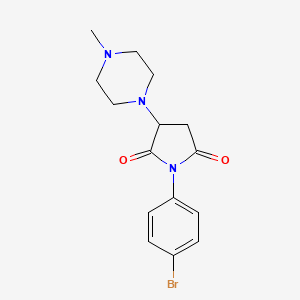
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide, also known as MNPNB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNPNB is a synthetic compound that belongs to the class of amides and is widely used in laboratory experiments to study its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide is believed to work by inhibiting the activity of certain enzymes in the body, particularly those involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and by inhibiting their production, N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide may have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide has a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, which makes it a potential candidate for the treatment of various pain and inflammatory conditions. N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide has also been shown to have anticonvulsant effects, which makes it a potential candidate for the treatment of epilepsy. Additionally, N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to have anticancer properties, which makes it a potential candidate for the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide in laboratory experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a valuable tool in studying the mechanism of action of various drugs and enzymes. However, one of the limitations of using N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide is its potential toxicity. Studies have shown that high doses of N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide can cause liver damage and other adverse effects.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide. One area of research is the development of new drugs that are based on the structure of N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide. Another area of research is the study of the effects of N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide on other physiological systems, such as the cardiovascular and respiratory systems. Additionally, there is a need for further studies to determine the optimal dosage and administration of N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide in various applications.
Synthesemethoden
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide is synthesized by the reaction of 4-methyl-2-nitroaniline and 3-methylphenol with butanoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide has been extensively studied for its potential applications in various fields of science. It is primarily used in neuroscience research to study the effects of the compound on neuronal activity. N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide has also been used in pharmacology research to study the mechanism of action of various drugs. Furthermore, N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide has shown potential in the field of cancer research due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-13-5-3-6-15(11-13)24-10-4-7-18(21)19-16-9-8-14(2)12-17(16)20(22)23/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKCVGMGZRPCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-pyrazol-1-yl)benzyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5143544.png)
![3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5143545.png)
![5-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143546.png)
![3-isopropyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5143549.png)


![N-(2-cyanophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5143586.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5143594.png)
![9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5143597.png)

![[2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5143613.png)


![2-hydroxy-N'-isopropyl-N'-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzohydrazide](/img/structure/B5143649.png)